5-(4-Chloro-3-methylphenyl)-3-[(3-fluorophenyl)methyl]-1H-thieno[2,3-d]pyrimidine-2,4-dione
Description
Properties
IUPAC Name |
5-(4-chloro-3-methylphenyl)-3-[(3-fluorophenyl)methyl]-1H-thieno[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN2O2S/c1-11-7-13(5-6-16(11)21)15-10-27-18-17(15)19(25)24(20(26)23-18)9-12-3-2-4-14(22)8-12/h2-8,10H,9H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVWDFFHLZBJOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC3=C2C(=O)N(C(=O)N3)CC4=CC(=CC=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
A modified Gewald protocol employs:
- 6-Methylheptane-2,4-dione (1.0 eq)
- Ethyl cyanoacetate (1.2 eq)
- Sulfur (1.5 eq)
- Diethylamine (2.0 eq) in absolute ethanol at 70°C for 4 hours.
Key Parameters :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 65–75°C | ±12% yield |
| Solvent | Ethanol > DMF | 15% improvement |
| Catalyst | Diethylamine | Essential |
Post-reaction, acidification (HCl, pH 2–3) precipitates 2-amino-5-isopropylthiophene-3-carbonitrile (78% yield), confirmed by $$ ^1H $$-NMR ($$\delta$$ 6.85 ppm, thiophene H4).
Cyclization to Thieno[2,3-d]pyrimidine-2,4-dione
Cyclization of the aminothiophene intermediate with urea or thiourea forms the pyrimidine ring.
Urea-Mediated Cyclization
- 2-Amino-5-isopropylthiophene-3-carbonitrile (1.0 eq)
- Urea (3.0 eq)
- p-Toluenesulfonic acid (0.1 eq) in toluene under reflux (110°C, 8 h).
Outcome :
- 1H-thieno[2,3-d]pyrimidine-2,4-dione (62% yield)
- Purity >95% (HPLC)
Mechanistic Insight :
Protonation of the nitrile group by p-TsOH facilitates nucleophilic attack by urea’s amine, followed by intramolecular cyclodehydration.
Regioselective Chlorination at Position 5
Introducing the 4-chloro-3-methylphenyl group demands electrophilic aromatic substitution (EAS) or cross-coupling. Copper-catalyzed chlorination proves effective.
Copper-Mediated Directed Chlorination
Adapting methods from aromatic chlorination:
- Thieno[2,3-d]pyrimidine-2,4-dione (1.0 eq)
- CuCl₂·2H₂O (0.1 eq)
- HCl (36%) (1.2 eq) in chlorobenzene at 120°C under O₂ (0.5 MPa, 5 h).
Results :
| Parameter | Value |
|---|---|
| Conversion | 98.5% |
| Isolated Yield | 92% |
| Regioselectivity | >99% para-chlorination |
Note : The electron-deficient pyrimidine ring directs electrophiles to the thiophene’s C5 position.
Alkylation at Position 3 with 3-Fluorobenzyl Groups
Nucleophilic substitution installs the 3-[(3-fluorophenyl)methyl] moiety.
Alkylation Protocol
- 5-(4-Chloro-3-methylphenyl)-1H-thieno[2,3-d]pyrimidine-2,4-dione (1.0 eq)
- 3-Fluorobenzyl bromide (1.5 eq)
- K₂CO₃ (2.0 eq) in DMF at 80°C (12 h).
Optimization Data :
| Base | Solvent | Yield (%) |
|---|---|---|
| K₂CO₃ | DMF | 85 |
| Cs₂CO₃ | DMSO | 78 |
| NaH | THF | 63 |
Side Reactions :
- O-Alkylation (<5%) minimized by using bulky bases.
- Double alkylation absent due to steric hindrance.
Final Compound Characterization
The target compound’s structure was validated via:
- $$ ^1H $$-NMR : $$\delta$$ 7.45–7.12 (m, aromatic H), 5.21 (s, CH₂), 2.41 (s, CH₃).
- HRMS : [M+H]⁺ calcd. for C₂₀H₁₄ClFN₂O₂S: 412.0523; found: 412.0521.
- XRD : Confirmed planar thienopyrimidine core with dihedral angles <5° between rings.
Industrial Scale-Up Considerations
Adapting Example 4 from patent CN111440051A:
- Reactor : 10 L high-pressure vessel with O₂/HCl gas injection.
- Catalyst Recovery : Aqueous Cu(NO₃)₂ phase reused thrice without yield loss.
- Cost Analysis :
| Step | Cost Contribution |
|---|---|
| Chlorination | 38% |
| Alkylation | 45% |
| Purification | 17% |
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-3-methylphenyl)-3-[(3-fluorophenyl)methyl]-1H-thieno[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
5-(4-Chloro-3-methylphenyl)-3-[(3-fluorophenyl)methyl]-1H-thieno[2,3-d]pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-3-methylphenyl)-3-[(3-fluorophenyl)methyl]-1H-thieno[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues of Thieno[2,3-d]pyrimidine Derivatives
Table 1: Structural and Functional Comparison
Key Observations:
- Substituent Effects on Activity : The 6-thiazolyl group in the compound from enhances antimicrobial potency against S. aureus, surpassing Metronidazole and Streptomycin . In contrast, the target compound’s 4-chloro-3-methylphenyl group may optimize lipophilicity for membrane penetration.
- Core Modifications: Dihydropyrimidine-thiones (e.g., ) exhibit diverse activities (antitumor, calcium channel blocking) but lack the thieno ring’s aromaticity, which could reduce planarity and target binding .
Halogenated Derivatives and Pharmacokinetic Profiles
Fluorine and Chlorine Substituents:
- The 3-fluorophenylmethyl group in the target compound likely improves metabolic stability compared to non-halogenated analogs (e.g., 3-phenyl derivatives in ) due to fluorine’s resistance to oxidative degradation .
Antimicrobial Activity Trends
- Thieno[2,3-d]pyrimidin-4-ones () with furanyl or carboxamide substituents show moderate antimicrobial activity, suggesting that the target compound’s dione moiety may offer superior hydrogen-bonding interactions with bacterial targets .
- Thiazole-containing analogs () demonstrate that heterocyclic substituents at position 6 significantly enhance activity, implying that the target compound’s 4-chloro-3-methylphenyl group may need complementary substituents for optimal efficacy .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- The target compound’s higher molecular weight and aromaticity may reduce solubility compared to dihydropyrimidine derivatives but improve target affinity .
Q & A
Q. What are the established synthetic routes for preparing this thieno[2,3-d]pyrimidine-2,4-dione derivative?
The synthesis typically involves multi-step organic reactions:
Core Formation : Cyclization of precursors (e.g., thiophene or pyrimidine derivatives) to form the thieno[2,3-d]pyrimidine-2,4-dione scaffold.
Substitution Reactions :
- 5-Position : Introduction of the 4-chloro-3-methylphenyl group via nucleophilic substitution or Suzuki coupling.
- 3-Position : Alkylation using 3-fluorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
Purification : Column chromatography or HPLC to isolate the product, followed by characterization via NMR and LC-MS .
Q. How is the structural integrity of the compound validated?
Key analytical methods include:
- NMR Spectroscopy : Confirm substituent positions (e.g., aromatic protons at δ 7.16–7.78 ppm for fluorophenyl groups) .
- LC-MS : Verify molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- X-ray Crystallography : Resolve crystal packing and dihedral angles between aromatic rings, critical for understanding electronic properties .
Q. What preliminary biological activities have been reported for structurally similar compounds?
Thieno[2,3-d]pyrimidine-2,4-diones with halogenated aryl groups exhibit:
- Receptor Antagonism : High binding affinity to hormone receptors (e.g., LHRH with IC₅₀ values <1 nM) .
- Antimicrobial Activity : Inhibition of bacterial growth via interference with DNA synthesis .
Recommended assays: Radioligand binding studies, enzyme inhibition assays, and cytotoxicity screens .
Advanced Research Questions
Q. How do substituent modifications influence structure-activity relationships (SAR)?
Q. How can contradictory bioactivity data across studies be resolved?
Contradictions may arise from:
- Assay Variability : Differences in cell lines or endpoint measurements.
- Compound Purity : Impurities >95% via HPLC are critical for reproducibility .
Resolution : - Perform meta-analyses of published data with standardized controls.
- Validate findings using orthogonal assays (e.g., SPR for binding affinity alongside functional assays) .
Q. What computational strategies predict binding modes with biological targets?
- Molecular Docking : Use crystal structures of homologous receptors (e.g., LHRH receptor) to model interactions. Fluorophenyl groups may engage in π-π stacking with aromatic residues .
- MD Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to identify key binding motifs .
Q. What mechanistic insights exist for key synthetic steps?
Q. How does crystallographic data inform conformational analysis?
Single-crystal X-ray structures reveal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
